Dodovisone D
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Overview
Description
Dodovisone D is a natural product isolated from the aerial parts of Dodonaea viscosa. It belongs to the class of isoprenylated flavonoids, which are known for their diverse biological activities. The chemical structure of this compound is characterized by the presence of multiple hydroxyl and methoxy groups, contributing to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodovisone D involves the extraction and isolation from the aerial parts of Dodonaea viscosa. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone.
Isolation: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and isolation procedures but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment to extract the compound from large quantities of plant material.
Purification: Employing advanced chromatographic techniques to ensure high purity and yield of this compound.
Chemical Reactions Analysis
Types of Reactions
Dodovisone D undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered functional groups.
Scientific Research Applications
Dodovisone D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of isoprenylated flavonoids.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Dodovisone D involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial activity: Disrupting microbial cell membranes and inhibiting microbial growth.
Comparison with Similar Compounds
Dodovisone D is compared with other isoprenylated flavonoids such as Dodovisone A, Dodovisone B, and Dodovisone C. These compounds share similar structural features but differ in the number and position of hydroxyl and methoxy groups, contributing to their unique properties and biological activities.
List of Similar Compounds
- Dodovisone A
- Dodovisone B
- Dodovisone C
- Dodovislactones A and B (clerodane diterpenoids)
This compound stands out due to its specific structural configuration and the presence of unique functional groups, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-3,6-dimethoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-10(2)14(24)8-12-7-11(5-6-13(12)23)20-22(29-4)19(27)17-16(30-20)9-15(25)21(28-3)18(17)26/h5-7,9,14,23-26H,1,8H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWDJIVCLUWTAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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